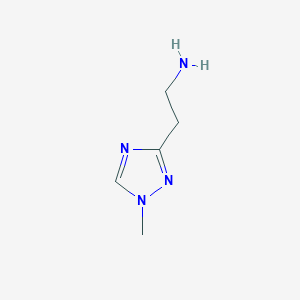

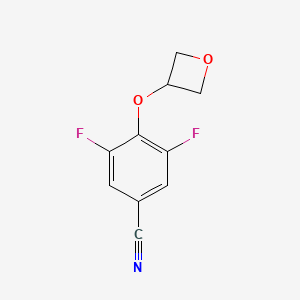

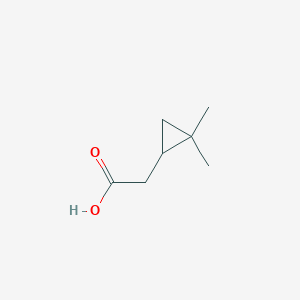

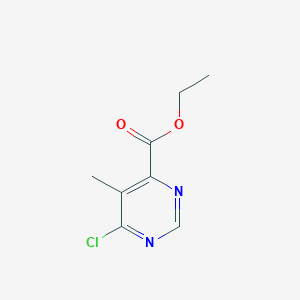

![molecular formula C10H21ClN2O2 B1455679 4-[(メチルアミノ)メチル]ピペリジン-1-カルボン酸エチル塩酸塩 CAS No. 1257849-40-3](/img/structure/B1455679.png)

4-[(メチルアミノ)メチル]ピペリジン-1-カルボン酸エチル塩酸塩

概要

説明

This compound belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group . It is used as a reactant for the synthesis of various derivatives .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a piperidine ring, which is a saturated heterocyclic compound containing a six-membered ring with one nitrogen atom and five carbon atoms . The exact molecular structure would require more specific information or computational chemistry analysis.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride” would depend on its specific molecular structure. Unfortunately, the retrieved data does not provide specific information about its properties .科学的研究の応用

抗結核剤の合成

この化合物は、新規抗結核剤の合成に使用されます。結核(TB)は世界で死因のトップ10に位置し、結核菌であるマイコバクテリウム・ツベルクローシスの多剤耐性菌の出現により、新薬の開発が不可欠です。 研究者は、4-[(メチルアミノ)メチル]ピペリジン-1-カルボン酸エチル塩酸塩をビルディングブロックとして使用し、これらの細菌の増殖を阻害する分子を作成しています .

アミノピラジン阻害剤

アミノピラジンは、さまざまな酵素や受容体を阻害する可能性を示している化合物のクラスです。 4-[(メチルアミノ)メチル]ピペリジン-1-カルボン酸エチル塩酸塩は、これらの阻害剤の合成における反応剤として役立ち、癌や炎症性疾患などの疾患の治療に潜在的な用途があります .

プロテインキナーゼD阻害剤

プロテインキナーゼD(PKD)は、癌の進行や免疫応答など、いくつかの細胞プロセスに重要な役割を果たします。 問題の化合物は、ナフチリジン系PKD阻害剤の合成に使用され、PKDが関与する疾患に対する新しい治療薬の開発につながる可能性があります .

不斉水素化触媒

有機化学の分野では、不斉水素化はキラル分子を生成するための重要な反応です。 4-[(メチルアミノ)メチル]ピペリジン-1-カルボン酸エチル塩酸塩は、特に立体的に要求の厳しいアリールエナミドに対して、この反応を促進できるスケーラブルな触媒を作成するために使用されます .

ミルリノンアナログ

ミルリノンは、心不全の治療に使用される薬剤です。研究者は、4-[(メチルアミノ)メチル]ピペリジン-1-カルボン酸エチル塩酸塩を使用して、ミルリノンのアナログを合成し、心筋細胞における細胞内カルシウム増加に対する影響を研究しています。 この研究は、心臓病に対するより効果的な治療法の開発につながる可能性があります .

クオラムセンシングモジュレーター

クオラムセンシングとは、細菌が互いにコミュニケーションを取り、行動を調整するプロセスです。このプロセスを調節すると、細菌コロニーやバイオフィルムの形成を阻害することができ、これは細菌感染症に対抗するための有望な戦略です。 この化合物は、クオラムセンシングモジュレーターの合成に使用され、新しい抗菌療法につながる可能性があります .

テトラヒドロナフタレン誘導体

テトラヒドロナフタレンは、多くの生物学的に活性な化合物に見られる骨格です。 4-[(メチルアミノ)メチル]ピペリジン-1-カルボン酸エチル塩酸塩は、これらの誘導体の合成に使用され、さまざまな治療分野における創薬および開発に用途があります .

化学構造研究

この化合物の構造により、化学的相互作用と結合を理解することを目的とした研究に使用することができます。 この基礎研究は、幅広い科学的用途に利用できる特定の特性を持つ新しい分子の設計に関する洞察を提供できます .

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary targets of Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride are Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide (NO), a key signaling molecule in many physiological and pathological processes.

生化学分析

Biochemical Properties

Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nitric oxide synthase, both inducible and endothelial forms . These interactions are crucial as they influence the production of nitric oxide, a vital signaling molecule in many physiological processes. The nature of these interactions involves binding to the active sites of the enzymes, thereby modulating their activity.

Cellular Effects

Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride exerts various effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of nitric oxide synthase, leading to changes in nitric oxide levels within cells . This modulation can impact various signaling pathways, including those involved in vascular smooth muscle relaxation and immune responses.

Molecular Mechanism

The molecular mechanism of action of Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride involves its binding interactions with specific biomolecules. It binds to the active sites of enzymes such as nitric oxide synthase, leading to either inhibition or activation of these enzymes . This binding can result in changes in gene expression and subsequent alterations in cellular functions. The compound’s structure allows it to fit into the enzyme’s active site, thereby influencing its activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained effects on cellular functions, although these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of nitric oxide levels and improved vascular function . At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of normal cellular processes, and potential damage to tissues.

Metabolic Pathways

Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. The compound’s metabolism can influence metabolic flux and metabolite levels, thereby affecting overall cellular function . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can influence its efficacy and potential side effects.

Subcellular Localization

Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is important for its interaction with target biomolecules and subsequent biochemical effects.

特性

IUPAC Name |

ethyl 4-(methylaminomethyl)piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-3-14-10(13)12-6-4-9(5-7-12)8-11-2;/h9,11H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQTWFLIVTUBCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

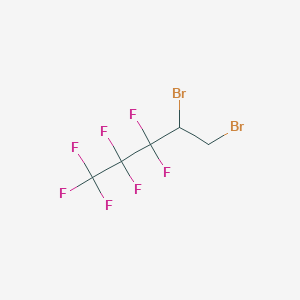

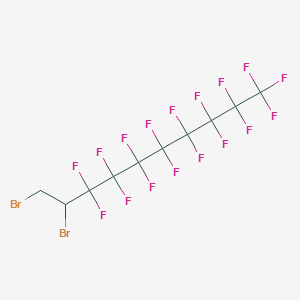

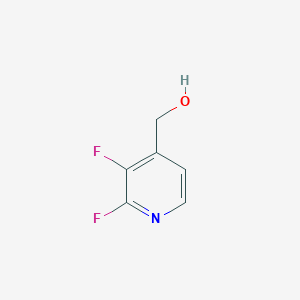

![2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B1455608.png)